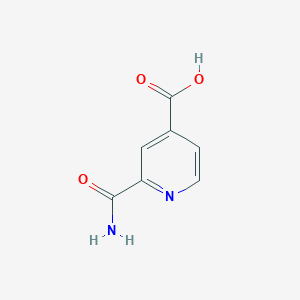
2-Carbamoylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylisonicotinic acid is a chemical compound with the molecular formula C7H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a carbamoyl group at the second position of the pyridine ring.
Applications De Recherche Scientifique
2-Carbamoylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Orientations Futures
While specific future directions for “2-Carbamoylisonicotinic acid” are not mentioned in the available resources, research in the field of chemistry often involves exploring new synthesis methods, investigating potential applications, and studying the compound’s interactions with biological systems .
Mécanisme D'action
Target of Action
2-Carbamoylisonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary target of isoniazid and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Isoniazid, and by extension this compound, is a prodrug that must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
Considering its relation to isoniazid, it’s likely that it affects the mycolic acid synthesis pathway in mycobacterium tuberculosis . Mycolic acids are long fatty acids found in the cell wall of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of the bacteria .
Pharmacokinetics
Isoniazid, a related compound, is known to be rapidly absorbed and widely distributed in the body . It’s metabolized in the liver through acetylation, a process that varies among individuals, resulting in different rates of drug clearance
Result of Action
The action of this compound, like isoniazid, results in the disruption of the cell wall synthesis of Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby helping to control the spread and severity of tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under light and water . Additionally, its chemical properties, such as acidity or basicity, can vary depending on the environment .
Analyse Biochimique
Biochemical Properties
2-Carbamoylisonicotinic acid may play a role in various biochemical reactions. Its chemical properties suggest that it could exhibit either acidic or basic characteristics, depending on the actual conditions and the environment it is in
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable at room temperature . It may undergo certain decomposition reactions when exposed to light and water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylisonicotinic acid typically involves the reaction of isonicotinic acid with urea under specific conditions. The process can be summarized as follows:
Starting Material: Isonicotinic acid.
Reagent: Urea.
Reaction Conditions: The reaction is carried out in a solvent such as water or ethanol, often under reflux conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.
Nicotinic Acid: Similar structure but with a carboxyl group instead of a carbamoyl group.
Picolinic Acid: Another pyridine derivative with different functional groups.
Uniqueness: 2-Carbamoylisonicotinic acid is unique due to the presence of both the carbamoyl and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Propriétés
IUPAC Name |
2-carbamoylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEKUXDEDZHANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160601-84-3 |
Source


|
| Record name | 2-carbamoylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
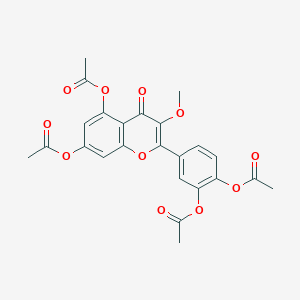
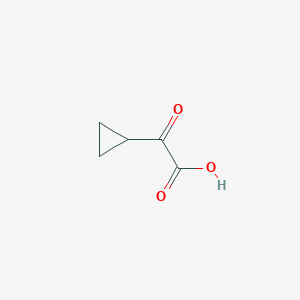

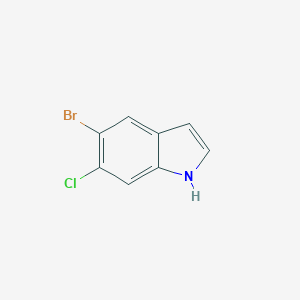
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
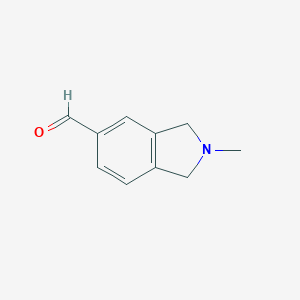



![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

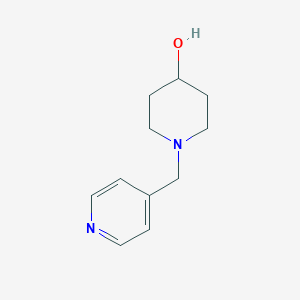
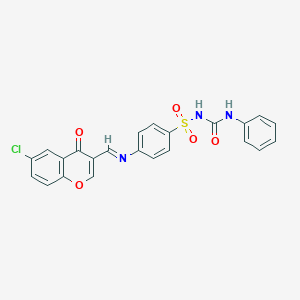
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
